(S)-1-(4-methylphenyl)pentylamine chemical structure and properties
(S)-1-(4-methylphenyl)pentylamine chemical structure and properties
An In-depth Technical Guide to (S)-1-(4-methylphenyl)pentylamine
Introduction & Strategic Importance
(S)-1-(4-methylphenyl)pentylamine is a chiral primary amine that represents a significant building block for medicinal chemistry and drug development. Chiral amines are foundational structural motifs present in a vast array of biologically active molecules, with over 40% of commercial pharmaceuticals containing this functional group[1]. Their prevalence underscores their ability to form critical interactions with biological targets.[1] The specific architecture of (S)-1-(4-methylphenyl)pentylamine, featuring a stereocenter, a lipophilic pentyl chain, and a p-tolyl aromatic ring, positions it as a valuable scaffold, particularly for agents targeting the central nervous system.
This guide provides a comprehensive technical overview of its chemical structure, properties, a robust synthetic pathway, and its potential applications, with a focus on its role as a precursor for novel monoamine reuptake inhibitors. The insights are tailored for researchers and drug development professionals seeking to leverage this and related structures in their discovery programs.
Chemical Identity and Structure
Chemical Structure
The structure of (S)-1-(4-methylphenyl)pentylamine is defined by a central chiral carbon atom (C1 of the pentyl chain) bonded to four distinct groups:
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A hydrogen atom
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An amino group (-NH₂)
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A butyl group (-CH₂CH₂CH₂CH₃)
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A 4-methylphenyl (p-tolyl) group
The "(S)" designation indicates the specific spatial arrangement of these groups around the stereocenter, according to the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is critical, as enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological profiles.[2]
Figure 1. 2D structure of (S)-1-(4-methylphenyl)pentylamine.
Physicochemical Properties
A summary of the key chemical and physical properties is provided in Table 1. Note that while core identifiers are well-documented, experimental data such as boiling and melting points are not extensively reported in publicly available literature.
| Property | Value | Source |
| IUPAC Name | (1S)-1-(4-methylphenyl)pentan-1-amine | Internal |
| CAS Number | 1213847-38-1 | [3] |
| Molecular Formula | C₁₂H₁₉N | [3] |
| Molecular Weight | 177.29 g/mol | [3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, ether) and slightly soluble in water. | Inferred from amine properties[4] |
Synthesis and Stereochemical Control
The most logical and industrially scalable synthesis of (S)-1-(4-methylphenyl)pentylamine involves a two-stage process: the formation of a ketone precursor followed by asymmetric reductive amination. This approach provides excellent control over the final product's structure and stereochemistry.
Synthetic Workflow
The overall synthetic pathway is illustrated below. The process begins with common starting materials and proceeds through a key ketone intermediate, which is then stereoselectively converted to the target amine.
Caption: Synthetic workflow for (S)-1-(4-methylphenyl)pentylamine.
Experimental Protocol: Asymmetric Reductive Amination
This protocol is a representative methodology based on established chemical principles for asymmetric reductive amination.[5][6][7] Optimization of catalysts, solvents, and conditions is necessary for maximizing yield and enantiomeric excess.
Objective: To synthesize (S)-1-(4-methylphenyl)pentylamine from 1-(4-methylphenyl)pentan-1-one.
Materials:
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1-(4-methylphenyl)pentan-1-one (precursor ketone, CAS 1671-77-8)[8]
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Ammonium acetate or ammonia in methanol
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Titanium(IV) isopropoxide (optional, for imine formation)
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Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)
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Reducing agent (e.g., Hantzsch ester or sodium cyanoborohydride)
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Anhydrous solvent (e.g., Dichloromethane, Toluene)
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Hydrochloric acid (for salt formation and purification)
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Sodium hydroxide (for neutralization)
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Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
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Imine Formation:
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-(4-methylphenyl)pentan-1-one (1.0 eq) in anhydrous toluene.
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Add the amine source, such as ammonium acetate (5-10 eq), to the solution.
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Causality: The excess amine source drives the equilibrium towards the formation of the imine intermediate by displacing the ketone's oxygen atom.[7] The reaction is often heated with a Dean-Stark trap to remove the water byproduct, further favoring imine formation.
-
-
Asymmetric Reduction:
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Cool the reaction mixture to the optimized temperature (e.g., room temperature, 0 °C, or lower).
-
Add the chiral catalyst (e.g., 1-5 mol% of a chiral phosphoric acid).
-
Causality: The chiral catalyst coordinates with the imine, creating a chiral environment. This sterically directs the hydride attack from the reducing agent to one face of the imine, preferentially forming the (S)-enantiomer.[6]
-
Slowly add the reducing agent (e.g., Hantzsch ester, 1.5 eq) to the mixture.
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Allow the reaction to stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude amine can be purified via column chromatography on silica gel.
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Self-Validation: The enantiomeric excess (e.e.) of the final product must be determined using chiral HPLC to validate the effectiveness of the asymmetric synthesis.
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Applications in Drug Development
The structural motifs within (S)-1-(4-methylphenyl)pentylamine make it a highly promising scaffold for developing therapeutics that modulate monoamine transporters.
Monoamine Transporter Inhibition
Research on structurally related compounds provides a strong rationale for the application of this molecule. A comprehensive study on analogs of pyrovalerone, which share the 1-(4-methylphenyl)-pentanone core, demonstrated that these molecules are potent and selective inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with minimal activity at the serotonin transporter (SERT).[9][10] Cocaine's addictive properties are strongly linked to its inhibition of these monoamine transporters, particularly the DAT.[9] Therefore, developing selective DAT/NET inhibitors is a key strategy for finding medications for cocaine abuse and other conditions like ADHD.[9]
Critically, the biological activity in these related series was found to be stereospecific, with the (S)-enantiomer being the more potent isomer.[9][10] This precedent strongly suggests that (S)-1-(4-methylphenyl)pentylamine is the pharmacologically relevant enantiomer and serves as a prime candidate for derivatization to create novel DAT/NET inhibitors.
Structure-Activity Relationship Logic
The molecule's structure can be deconstructed to understand its potential interaction with monoamine transporters.
Caption: Logical relationship between the molecule's structural features and its potential biological targets.
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p-Tolyl Group: Provides a necessary aromatic component for binding within the transporter, likely through π-π stacking interactions with phenylalanine or tyrosine residues.
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Primary Amine: The protonated amine (ammonium) is crucial for forming a salt bridge with a conserved aspartate residue in the binding site of monoamine transporters.[9]
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Pentyl Chain: The length and lipophilicity of the alkyl chain influence the compound's potency and selectivity between the different transporters.
Safety & Handling
As a primary aromatic amine, (S)-1-(4-methylphenyl)pentylamine should be handled with appropriate care, assuming it may be corrosive, an irritant, and potentially harmful if inhaled, ingested, or absorbed through the skin.[4]
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Personal Protective Equipment (PPE): Handle only in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and acids.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.
Conclusion
(S)-1-(4-methylphenyl)pentylamine is more than a simple chemical; it is a strategically important chiral building block with high potential in modern drug discovery. Its logical and scalable synthesis, combined with a strong, evidence-based rationale for its application as a scaffold for selective dopamine and norepinephrine reuptake inhibitors, makes it a compelling molecule for further investigation. The insights from related compound series provide a clear roadmap for its derivatization and optimization, offering a promising avenue for the development of next-generation therapeutics for neurological and substance-abuse disorders.
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. Available at: [Link]
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Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Available at: [Link]
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Majhi, P. K., & Ghorai, P. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications, 59(84), 12586-12605. Available at: [Link]
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Abbott, J. R., Allais, C., & Roush, W. R. (2014). Enantioselective Reductive Syn-Aldol Reactions of 4-Acryloylmorpholine: Preparation of (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses, 91, 1-15. Available at: [Link]
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